molecular formula C21H25NO2 B12494207 2-(biphenyl-4-yloxy)-N-(2-methylcyclohexyl)acetamide

2-(biphenyl-4-yloxy)-N-(2-methylcyclohexyl)acetamide

Katalognummer: B12494207
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: VOYJZLPXBVTSMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(biphenyl-4-yloxy)-N-(2-methylcyclohexyl)acetamide is an organic compound with a complex structure that includes a biphenyl group, a cyclohexyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N-(2-methylcyclohexyl)acetamide typically involves the reaction of biphenyl-4-ol with 2-methylcyclohexylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(biphenyl-4-yloxy)-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-yloxyacetic acid, while reduction may produce biphenyl-4-yloxyethylamine.

Wissenschaftliche Forschungsanwendungen

2-(biphenyl-4-yloxy)-N-(2-methylcyclohexyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-(biphenyl-4-yloxy)-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(biphenyl-4-yloxy)-2-methylpropanoyl chloride
  • 2-(biphenyl-4-yloxy)-2-methylpropanamide

Uniqueness

2-(biphenyl-4-yloxy)-N-(2-methylcyclohexyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a biphenyl group with a cyclohexylacetamide moiety sets it apart from other similar compounds, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C21H25NO2

Molekulargewicht

323.4 g/mol

IUPAC-Name

N-(2-methylcyclohexyl)-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C21H25NO2/c1-16-7-5-6-10-20(16)22-21(23)15-24-19-13-11-18(12-14-19)17-8-3-2-4-9-17/h2-4,8-9,11-14,16,20H,5-7,10,15H2,1H3,(H,22,23)

InChI-Schlüssel

VOYJZLPXBVTSMF-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCC1NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.